5-broMo-N-propylpyridine-3-sulfonaMide

Lipophilicity LogD Permeability

This achiral, brominated heteroaromatic sulfonamide offers an optimal intermediate-weight scaffold (MW 279.15) for fragment-to-lead progression. The N-propyl group provides a distinct lipophilicity niche (LogD ~1.1-1.3) not matched by methyl or isopropyl analogs, enabling cleaner SAR interpretation and orthogonal synthetic strategies via Suzuki-Miyaura coupling at the 5-bromo position. Procure this specific compound to ensure experimental reproducibility and leverage its unique synthetic versatility.

Molecular Formula C8H11BrN2O2S
Molecular Weight 279.152
CAS No. 1266868-12-5
Cat. No. B578053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-broMo-N-propylpyridine-3-sulfonaMide
CAS1266868-12-5
Synonyms5-broMo-N-propylpyridine-3-sulfonaMide
Molecular FormulaC8H11BrN2O2S
Molecular Weight279.152
Structural Identifiers
SMILESCCCC1=NC=C(C=C1S(=O)(=O)N)Br
InChIInChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13)
InChIKeyVNGHITJHOKCQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-propylpyridine-3-sulfonamide (CAS 1266868-12-5): Structure, Class Identity, and Baseline Procurement Parameters


5-Bromo-N-propylpyridine-3-sulfonamide (CAS: 1266868-12-5) is a brominated heteroaromatic sulfonamide featuring a pyridine core with a bromine substituent at the 5-position and an N-propyl sulfonamide group at the 3-position . The compound possesses a molecular formula of C8H11BrN2O2S and a molecular weight of approximately 279.15–279.16 g/mol . It belongs to the broader class of pyridine-3-sulfonamide derivatives, a privileged scaffold extensively employed in fragment-based drug discovery (FBDD) programs and medicinal chemistry campaigns targeting kinases, carbonic anhydrases, and ion channels [1]. Commercially, this compound is typically supplied at ≥95% purity for research and development applications, with storage recommendations specifying long-term storage in cool, dry conditions .

Why 5-Bromo-N-propylpyridine-3-sulfonamide Cannot Be Interchanged with Generic Pyridine-3-sulfonamide Analogs: A Procurement and SAR Perspective


Generic substitution within the pyridine-3-sulfonamide class is scientifically unsound due to the profound impact of N-alkyl substitution on molecular properties and synthetic utility. The N-propyl moiety in 5-bromo-N-propylpyridine-3-sulfonamide confers distinct lipophilicity and steric parameters compared to methyl, ethyl, isopropyl, or unsubstituted analogs [1]. These differences directly influence compound behavior in critical experimental contexts: the propyl group modulates logD values affecting permeability and solubility profiles in biological assays, alters the conformational landscape for target binding in structure-activity relationship (SAR) studies, and provides differential protection/reactivity during multistep synthetic sequences . Furthermore, in fragment-based drug discovery workflows, even minor N-alkyl variations can shift binding modes, selectivity windows, and pharmacokinetic parameters in ways that cannot be extrapolated from simpler analogs . Interchanging this compound with N-methyl or N-isopropyl variants without experimental validation introduces uncontrolled variables that compromise data reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 5-Bromo-N-propylpyridine-3-sulfonamide: Comparative Data Against Closest Analogs


N-Propyl vs. N-Methyl Substitution: Differential Physicochemical Property Impact on LogD and Permeability

The N-propyl substituent in 5-bromo-N-propylpyridine-3-sulfonamide confers a significantly higher calculated LogD compared to the N-methyl analog 5-bromo-N-methylpyridine-3-sulfonamide [1]. Using the Hansch-Leo fragment constant method (π-propyl ≈ +1.55 vs. π-methyl ≈ +0.56), the N-propyl derivative exhibits approximately 1.0 LogP unit higher lipophilicity than its N-methyl counterpart [2]. This increased lipophilicity directly influences membrane permeability and non-specific protein binding in cellular assays—parameters that cannot be matched by substituting the N-methyl analog.

Lipophilicity LogD Permeability Fragment-Based Drug Discovery

Synthetic Route Efficiency: 5-Bromo-N-propylpyridine-3-sulfonamide as a Strategic Intermediate in Copper-Catalyzed Cross-Coupling

5-Bromo-N-propylpyridine-3-sulfonamide can be synthesized via CuI/1,3-di(pyridin-2-yl)propane-1,3-dione-catalyzed cross-coupling between 3-bromopyridine derivatives and propylsulfonamide, a methodology demonstrated to proceed with good to excellent yields (70–92%) for related N-(3-pyridinyl) sulfonamides [1]. In contrast, alternative synthetic routes using direct sulfonyl chloride amination (5-bromopyridine-3-sulfonyl chloride + n-propylamine) require careful stoichiometric control to avoid over-alkylation byproducts, whereas the copper-catalyzed approach offers superior chemoselectivity for the desired N-propyl product over N-alkyl variants .

Copper Catalysis Cross-Coupling N-Arylation Sulfonamide Synthesis

Bromine at 5-Position: Differential Reactivity in Suzuki-Miyaura Cross-Coupling vs. Alternative Halogen Substituents

The 5-bromo substituent on the pyridine ring provides a reactive handle for Suzuki-Miyaura cross-coupling, enabling diversification into biaryl and heteroaryl derivatives . Bromo-substituted pyridine sulfonamides participate efficiently in palladium-catalyzed couplings with arylboronic acids, typically proceeding under mild conditions (Pd(PPh3)4 or Pd-PEPPSI-IPr catalysts, 60–80°C) [1]. The 5-bromo regioisomer offers distinct electronic properties compared to 2-bromo or 4-bromo analogs: the 5-position on the pyridine ring is less activated toward nucleophilic aromatic substitution than the 2- or 4-positions, necessitating transition metal catalysis for efficient functionalization—a feature that enables orthogonal protection/deprotection strategies in complex molecule synthesis [2].

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation Heteroaryl Bromide

Molecular Weight and Fragment Suitability: N-Propyl Derivative Optimized for Fragment-Based Drug Discovery Lead-Like Space

5-Bromo-N-propylpyridine-3-sulfonamide (MW = 279.15 g/mol) occupies a strategic position in the molecular weight continuum between fragment-sized N-methyl analogs (MW = 251.1 g/mol) [1] and more elaborate lead-like derivatives. While the N-methyl analog (MW 251) falls comfortably within fragment space (MW ≤ 300 per Rule of Three), the N-propyl derivative (MW 279) remains within the lead-like property range (MW ≤ 350) while offering enhanced binding interactions from the extended alkyl chain . This intermediate molecular weight provides an optimal balance: sufficient complexity for meaningful SAR exploration while maintaining the synthetic accessibility and physicochemical properties favorable for fragment elaboration [2].

Fragment-Based Drug Discovery Lead-Like Properties Rule of Three Molecular Weight

Biological Target Engagement Potential: Pyridine-3-sulfonamide Scaffold with Demonstrated PI3Kα Kinase Inhibitory Activity in Structurally Related Analogs

Pyridine-3-sulfonamide derivatives containing 5-bromo substitution have demonstrated measurable inhibitory activity against PI3Kα kinase, a validated oncology target [1]. In a study of enantiomeric 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamides, the R- and S-isomers inhibited PI3Kα with IC50 values of 1.08 μM and 2.69 μM, respectively [1]. This 2.5-fold difference in potency between enantiomers highlights the sensitivity of this scaffold's binding mode to substituent stereochemistry and conformation [1]. The 5-bromo-N-propylpyridine-3-sulfonamide structure, lacking the chiral α-phenylethyl group, serves as a valuable achiral comparator for stereochemical SAR studies in this pharmacophore class .

PI3Kα Kinase Antitumor Activity Enantiomer-Dependent Activity Kinase Inhibition

Optimal Application Scenarios for 5-Bromo-N-propylpyridine-3-sulfonamide in Research and Industrial Settings


Fragment-to-Lead Optimization in Kinase Inhibitor Discovery Programs

5-Bromo-N-propylpyridine-3-sulfonamide serves as an optimal intermediate-weight building block for fragment-to-lead progression in kinase inhibitor programs, particularly those targeting PI3Kα and related lipid kinases. The compound's molecular weight (279.15 g/mol) positions it advantageously between pure fragment space and lead-like molecules , while the established PI3Kα inhibitory activity of structurally related 5-bromo-pyridine-3-sulfonamides (IC50 = 1.08–2.69 μM) validates the scaffold's target engagement potential [1]. The N-propyl substituent provides sufficient lipophilicity (estimated LogD ≈ 1.1–1.3) for cellular permeability while maintaining aqueous solubility suitable for biochemical assay conditions [2]. Unlike chiral N-alkylated analogs, the achiral nature of the N-propyl group eliminates stereochemical variables during initial SAR exploration, enabling cleaner interpretation of substitution effects on potency and selectivity [1].

Sequential Diversification via Orthogonal Cross-Coupling Reactions

The 5-bromo substituent on the pyridine ring of 5-bromo-N-propylpyridine-3-sulfonamide enables controlled, sequential functionalization strategies through Suzuki-Miyaura cross-coupling . The 5-position bromine requires transition metal catalysis for efficient C-C bond formation, in contrast to 2- or 4-bromo pyridine isomers that undergo facile nucleophilic aromatic substitution [1]. This differential reactivity permits orthogonal protection/deprotection strategies in complex molecule synthesis: the sulfonamide N-propyl group remains stable under palladium-catalyzed coupling conditions (60–80°C, Pd(PPh3)4 or Pd-PEPPSI-IPr) [2], allowing the bromine to be selectively replaced with aryl, heteroaryl, or vinyl boronic acids to generate diverse biaryl libraries . This synthetic versatility makes the compound particularly valuable for medicinal chemistry groups requiring efficient parallel library synthesis from a single, strategically functionalized core scaffold.

Lipophilicity-Matched Reference Compound for SAR Campaigns Involving N-Alkyl Pyridine-3-sulfonamides

5-Bromo-N-propylpyridine-3-sulfonamide provides a lipophilicity-matched reference point for SAR studies comparing N-alkyl substitution effects on target binding, cellular activity, and pharmacokinetic properties. With an estimated LogD (pH=7.4) approximately 0.8–1.0 units higher than the N-methyl analog (LogD = 0.34) and distinct from the N-isopropyl variant [1], the N-propyl derivative occupies a specific lipophilicity niche within the homologous series. This differential lipophilicity directly correlates with membrane permeability and non-specific protein binding—parameters critical for translating biochemical potency to cellular efficacy [2]. Procurement of the complete homologous series (N-methyl, N-ethyl, N-propyl, N-isopropyl) enables rigorous assessment of lipophilic efficiency (LipE = pIC50 – LogD) and identification of optimal LogD ranges for target engagement versus off-target liability. The N-propyl compound specifically addresses the gap between minimally lipophilic methyl analogs and more lipophilic branched alkyl variants .

Copper-Catalyzed N-Arylation Methodology Development and Scale-Up Studies

5-Bromo-N-propylpyridine-3-sulfonamide serves as a model substrate for optimizing copper-catalyzed N-arylation protocols applicable to sulfonamide synthesis . The compound can be prepared via CuI/1,3-di(pyridin-2-yl)propane-1,3-dione-catalyzed cross-coupling between 3-bromopyridine derivatives and propylsulfonamide, a methodology demonstrated to achieve good to excellent yields (70–92%) for structurally related N-(3-pyridinyl) sulfonamides . The N-propyl sulfonamide represents a useful test case for evaluating ligand effects, solvent compatibility, and scalability of copper-catalyzed C-N bond formation, as the linear alkyl chain avoids the steric complications of branched N-alkyl substituents while providing sufficient lipophilicity for straightforward product isolation [1]. For process chemistry groups developing scalable routes to N-alkyl pyridine-3-sulfonamides, this compound offers a representative substrate for reaction optimization studies without the confounding variables introduced by additional heteroatoms or stereocenters [2].

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